molecular formula C7H11N3O B13210257 3-Amino-1-(pyrimidin-5-yl)propan-1-ol

3-Amino-1-(pyrimidin-5-yl)propan-1-ol

Cat. No.: B13210257
M. Wt: 153.18 g/mol
InChI Key: AUIJCOFAOVEIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(pyrimidin-5-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which undergoes reductive amination with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidinyl ketones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

3-Amino-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific combination of functional groups and the pyrimidine ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Biological Activity

3-Amino-1-(pyrimidin-5-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with an amino group and a hydroxyl group. This configuration is critical for its biological interactions, allowing for hydrogen bonding and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The amino and hydroxyl groups facilitate these interactions, which can modulate enzyme activity and influence various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has shown efficacy against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.002 μg/mL
Escherichia coli0.004 μg/mL
Candida albicans0.01 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Study 1: Efficacy Against H. pylori

In a study focusing on compounds targeting Helicobacter pylori, this compound was included in a high-throughput screening campaign. The results indicated that it had a promising profile against H. pylori, demonstrating potential as a treatment option for infections caused by this bacterium .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to explore modifications of the pyrimidine core in related compounds. This study revealed that specific substitutions could enhance the potency of compounds similar to this compound, suggesting avenues for further development .

Therapeutic Potential

The compound's unique structure positions it as a candidate for various therapeutic applications beyond antimicrobial use, including potential roles in treating conditions related to inflammation and cancer due to its ability to inhibit certain kinases involved in cell proliferation .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2

InChI Key

AUIJCOFAOVEIFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.